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Compound of Interest

Compound Name: 3-Amino-6-methylpyridazine

Cat. No.: B091928

An In-Depth Technical Guide to the Physicochemical Characteristics of 3-Amino-6-
methylpyridazine

Introduction

3-Amino-6-methylpyridazine (CAS: 18591-82-7) is a heterocyclic aromatic amine that has
garnered significant interest within the pharmaceutical and agrochemical sectors.[1] As a
derivative of the pyridazine ring system, it possesses a unique arrangement of nitrogen
heteroatoms that imparts distinct electronic and steric properties. These characteristics make it
an invaluable scaffold and intermediate in medicinal chemistry. The 3-aminopyridazine core, in
particular, is a key structural element in several approved pharmaceuticals, highlighting its
privileged status in drug design.[2]

This technical guide provides a comprehensive overview of the core physicochemical
properties of 3-Amino-6-methylpyridazine. Tailored for researchers, medicinal chemists, and
formulation scientists, this document moves beyond a simple recitation of data. It offers field-
proven insights into the causality behind its properties, details robust experimental protocols for
their validation, and contextualizes their impact on drug discovery and development.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its unambiguous
identity. 3-Amino-6-methylpyridazine is a simple yet functionally rich molecule, featuring a
basic amino group and a lipophilic methyl group appended to the polar pyridazine core.
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Identifier Value Source
IUPAC Name 6-methylpyridazin-3-amine [3]
CAS Number 18591-82-7 [4]
Molecular Formula CsH7Ns [4]
Molecular Weight 109.13 g/mol [4]
Canonical SMILES Cclccc(N)nnl [4]

KAZMCIGKULUUMR-
InChl Key [4]
UHFFFAOYSA-N

Core Physicochemical Properties

A molecule's fundamental physical properties dictate its behavior from the reaction flask to in
vivo applications. The properties of 3-Amino-6-methylpyridazine suggest a stable, polar solid,
which has direct implications for its handling, purification, and formulation.

Significance in Drug
Property Value
Development

Light yellow to dark red/brown

Appearance soiid [31[5][6]
Melting Point 222-223 °C [5]
Boiling Point 319 °C [5]
pKa (Predicted) 5.48 £0.10 [5]
LogP (Predicted) -0.1 [7]

Expert Insight: The Duality of the Pyridazine Scaffold

The pyridazine ring is a fascinating bioisostere for a phenyl ring, but with unique advantages.[2]
The two adjacent nitrogen atoms act as strong hydrogen bond acceptors and create a
significant dipole moment. This inherently increases polarity and aqueous solubility compared
to a simple phenyl analogue, a desirable trait for reducing metabolic liabilities and improving
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pharmacokinetic profiles. The predicted pKa of ~5.5 is a direct consequence of the electron-
withdrawing nature of the pyridazine nitrogens, which reduces the basicity of the exocyclic
amino group compared to an aniline equivalent. This attenuated basicity can be critical for
avoiding off-target interactions with aminergic receptors and preventing lysosomal trapping.

Protocol 1: Determination of Melting Point by Differential
Scanning Calorimetry (DSC)

Causality: DSC is the gold standard for determining the melting point and purity of a crystalline
solid. Unlike simple capillary methods, it provides quantitative thermodynamic data. The onset
temperature of the melting endotherm gives a highly accurate melting point, while the peak
shape can provide an initial estimate of purity (sharper peaks suggest higher purity).

Methodology:

Calibration: Calibrate the DSC instrument using high-purity indium (m.p. 156.6 °C) and tin
(m.p. 231.9 °C) standards.

o Sample Preparation: Accurately weigh 1-3 mg of 3-Amino-6-methylpyridazine into an
aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, sealed pan as a reference.

e Analysis: Place the sample and reference pans into the DSC cell. Heat the sample under a
nitrogen atmosphere from 25 °C to 250 °C at a controlled rate of 10 °C/min.

» Data Interpretation: The melting point is determined as the extrapolated onset temperature of
the endothermic melting peak.

DSC Analysis
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Workflow for Melting Point Determination using DSC.
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Solubility Profile

While no quantitative solubility data is publicly available, the predicted LogP of -0.1 suggests
hydrophilicity.[7] Practical synthesis procedures note partitioning the compound between ethyl
acetate and brine, with subsequent extraction into ethyl acetate, confirming at least moderate
solubility in this organic solvent.[5] The presence of both a hydrogen bond donor (-NHz) and
multiple hydrogen bond acceptors (ring nitrogens) allows for effective solvation by both polar
protic (e.g., water, methanol) and polar aprotic (e.g., DMSO, DMF) solvents.

Protocol 2: Thermodynamic Solubility Assessment via
the Shake-Flask Method (OECD 105)

Causality: This method is the benchmark for determining thermodynamic solubility, ensuring
that a true equilibrium is reached between the solid-state and the solvated compound. This

value is critical for designing in vivo studies, developing formulations, and ensuring material
can be delivered effectively.

Methodology:

o Preparation: Add an excess amount of solid 3-Amino-6-methylpyridazine to a series of
vials, each containing a different solvent of interest (e.g., pH 7.4 phosphate buffer, simulated
gastric fluid, ethyl acetate).

o Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25
°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A
preliminary kinetic check should confirm the time to equilibrium.

» Phase Separation: After equilibration, allow the vials to stand to let undissolved solid settle.
Alternatively, centrifuge the samples to pellet the excess solid.

e Quantification: Carefully withdraw a clear aliquot of the supernatant. Analyze the
concentration of the dissolved compound using a validated analytical method, such as
HPLC-UV or LC-MS.

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.echemi.com/products/temppid160705003644-6-methyl-3-pyridazinamine.html
https://m.chemicalbook.com/ProductChemicalPropertiesCB8156118_EN.htm
https://www.benchchem.com/product/b091928?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b091928?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Add Excess Solid
to Solvent

Agitate at 25°C
for 24-48h

Phase Separation

Centrifuge to >
Separate Phase

Analyze Supernatant
by HPLC-UV

Report Solubility
(e.g., mg/mL)

Click to download full resolution via product page
Shake-Flask Method for Thermodynamic Solubility.

Spectroscopic and Analytical Characterization

Spectroscopic analysis is essential for confirming the structure and assessing the purity of 3-
Amino-6-methylpyridazine.

¢ Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode is expected to show
a prominent ion for the protonated molecule [M+H]* at m/z 110.1.[5][8] This provides rapid
confirmation of the molecular weight.
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« Infrared (IR) Spectroscopy: The IR spectrum will be dominated by characteristic peaks
confirming the key functional groups.

o N-H Stretching: A pair of medium-to-strong bands between 3300-3500 cm~* corresponding
to the symmetric and asymmetric stretches of the primary amine (-NH-2).

o C-H Stretching: Bands just above 3000 cm~1 for aromatic C-H and just below 3000 cm~1
for the methyl group C-H.

o N-H Bending: A medium-to-strong scissoring vibration around 1600-1650 cm™1.

o C=C and C=N Stretching: A series of absorptions in the 1400-1600 cm~1 region,
characteristic of the pyridazine ring.

» Nuclear Magnetic Resonance (NMR) Spectroscopy:
o 'H NMR: The proton NMR spectrum is predicted to show three distinct signals:

» Aromatic Protons: Two doublets in the aromatic region (likely ~6.5-7.5 ppm),
corresponding to the two coupled protons on the pyridazine ring.

= Amine Protons (-NHz): A broad singlet that may appear between 4-6 ppm, whose
chemical shift is highly dependent on solvent and concentration. This peak will
exchange with D20.

» Methyl Protons (-CHs): A sharp singlet around 2.3-2.6 ppm, integrating to three protons.

o 183C NMR: The carbon NMR spectrum should display five distinct signals: three for the sp?2
carbons of the pyridazine ring and one for the methyl group carbon. The carbon attached
to the amino group will be the most upfield of the aromatic signals.

Chemical Reactivity and Stability

The reactivity of 3-Amino-6-methylpyridazine is governed by the interplay between the
electron-rich amino group and the electron-deficient pyridazine ring.

e Amino Group Reactivity: The primary amino group is nucleophilic and will undergo typical
reactions such as acylation, alkylation, and diazotization. This functionality is the primary
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handle for synthetic elaboration, allowing for the construction of more complex molecules.

e Ring Reactivity: The pyridazine ring itself is relatively electron-deficient and generally
resistant to electrophilic aromatic substitution. However, it can activate the attached methyl
group for condensation reactions or undergo nucleophilic substitution if a suitable leaving
group is present on the ring.

» Stability: The compound is a stable solid under standard laboratory conditions.[5] It should
be stored in a dry, dark place to prevent potential degradation. Strong oxidizing agents
should be avoided.

Conclusion

3-Amino-6-methylpyridazine is a stable, polar, and weakly basic building block with a well-
defined physicochemical profile. Its high melting point and hydrophilicity are key characteristics
that influence its application in synthesis and drug development. The amino group provides a
reliable synthetic handle for diversification, while the pyridazine core offers a polar,
metabolically stable scaffold that is advantageous for crafting molecules with favorable drug-
like properties. The experimental protocols and expert insights provided in this guide offer a
robust framework for scientists to effectively utilize and characterize this valuable chemical
entity in their research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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